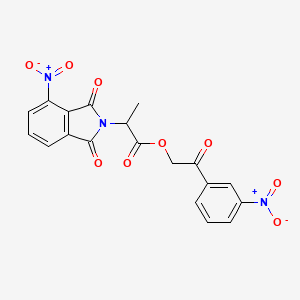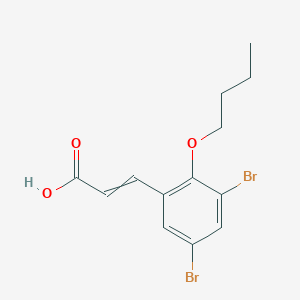
(6-Dimethylsulfamoyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[6-(DIMETHYLSULFAMOYL)-3-OXO-1,2-DIHYDROISOINDOL-1-YL]ACETIC ACID is a complex organic compound with a unique structure that includes a dimethylsulfamoyl group, a keto group, and an isoindoline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [6-(DIMETHYLSULFAMOYL)-3-OXO-1,2-DIHYDROISOINDOL-1-YL]ACETIC ACID typically involves multi-step organic reactions. One common method includes the condensation of a suitable isoindoline derivative with a dimethylsulfamoyl chloride in the presence of a base, followed by oxidation to introduce the keto group. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
[6-(DIMETHYLSULFAMOYL)-3-OXO-1,2-DIHYDROISOINDOL-1-YL]ACETIC ACID can undergo various chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The dimethylsulfamoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
[6-(DIMETHYLSULFAMOYL)-3-OXO-1,2-DIHYDROISOINDOL-1-YL]ACETIC ACID has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of [6-(DIMETHYLSULFAMOYL)-3-OXO-1,2-DIHYDROISOINDOL-1-YL]ACETIC ACID involves its interaction with specific molecular targets. The dimethylsulfamoyl group can form hydrogen bonds with biological molecules, while the keto group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
Compared to similar compounds, [6-(DIMETHYLSULFAMOYL)-3-OXO-1,2-DIHYDROISOINDOL-1-YL]ACETIC ACID stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural complexity allows for diverse applications in different scientific fields.
Eigenschaften
Molekularformel |
C12H14N2O5S |
|---|---|
Molekulargewicht |
298.32 g/mol |
IUPAC-Name |
2-[6-(dimethylsulfamoyl)-3-oxo-1,2-dihydroisoindol-1-yl]acetic acid |
InChI |
InChI=1S/C12H14N2O5S/c1-14(2)20(18,19)7-3-4-8-9(5-7)10(6-11(15)16)13-12(8)17/h3-5,10H,6H2,1-2H3,(H,13,17)(H,15,16) |
InChI-Schlüssel |
BHIAXWTUWCGJBW-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)C(=O)NC2CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{4-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B12466724.png)



![2-[(Cyclohexylcarbonyl)amino]-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12466742.png)
![Ethyl 8-(benzyloxy)-3-bromoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B12466744.png)

![2-chloro-N-{2-[(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B12466759.png)
![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2,4-dimethylphenyl)alaninamide](/img/structure/B12466766.png)

![N-[(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)methyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12466780.png)


![2-(3-Methoxyphenyl)-2-oxoethyl 4-{[4-chloro-2-(phenylcarbonyl)phenyl]amino}-4-oxobutanoate](/img/structure/B12466793.png)
